N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl chain to an acetamide group substituted with a meta-tolyl (3-methylphenyl) aromatic ring. This compound belongs to a broader class of nitrogen-containing bicyclic systems, which are pharmacologically significant due to their structural resemblance to bioactive molecules such as Zolpidem and Alpidem .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-3-2-4-14(11-13)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHMHLVPKPJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as 2-(3-methylphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
This compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways.
Biochemical Pathways
The inhibition of PI3Kγ affects multiple biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway , which is critical for cell survival and proliferation. This disruption can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells.
Result of Action
The inhibition of PI3Kγ by this compound can lead to a variety of molecular and cellular effects. In the context of cancer, the suppression of the PI3K/AKT/mTOR pathway can lead to reduced cell proliferation and increased apoptosis, potentially slowing the growth of tumors. Additionally, given PI3Kγ’s role in immune cell function, this compound could also modulate immune responses.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound incorporates an imidazo[1,2-b]pyrazole moiety, which is well-known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₁₈N₄O
- Molecular Weight : 282.34 g/mol
- CAS Number : 1790196-07-4
This compound exhibits its biological effects primarily through interactions with various enzymes and cellular pathways:
- Kinase Inhibition : The compound has been shown to bind to specific kinase enzymes, modulating their activity and influencing downstream signaling pathways critical for cell proliferation and survival.
- Cell Cycle Regulation : It interferes with the signaling pathways that regulate cell cycle progression, leading to inhibited proliferation in cancer cells.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). IC₅₀ values ranged from 3.79 µM to 42.30 µM, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Description |
|---|---|
| Imidazo[1,2-b]pyrazole Ring | Essential for kinase inhibition and anticancer activity |
| m-Tolyl Acetamide Side Chain | Enhances lipophilicity and cellular uptake |
Study 1: Anticancer Efficacy
A study conducted by Abdel-Mohsen et al. evaluated various imidazo[1,2-b]pyrazole derivatives, including this compound. The compound showed significant inhibition of cancer cell growth across several lines with notable IC₅₀ values .
Study 2: Mechanistic Insights
In a detailed mechanistic study, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways while inhibiting angiogenesis by blocking VEGF signaling pathways. This dual mechanism highlights its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects
The meta-tolyl substituent on the acetamide group distinguishes the target compound from analogs with para-substituted aryl groups (e.g., MM0333.02’s p-methylphenyl ). Additionally, the ethyl linker between the heterocycle and acetamide may enhance conformational flexibility compared to shorter chains in other derivatives .
Table 2: Substituent and Functional Group Comparison
| Compound | Aryl Substituent | Linker Length | Functional Group |
|---|---|---|---|
| Target Compound | m-tolyl | Ethyl | Acetamide |
| MM0333.02 | p-methylphenyl | Direct bond | Acetamide |
| Compound 20a | 4-methoxyphenyl | Ethyl | Acetamide |
Physicochemical Properties
- Solubility : The acetamide group and pyrazole nitrogen atoms may enhance aqueous solubility relative to ester or nitrile derivatives (e.g., MM0333.04 and MM0333.05 ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
